Donepezil Benzyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Donepezil Benzyl Chloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is characterized by its ability to enhance cognitive function by increasing the levels of acetylcholine in the brain, thereby improving memory and cognition in patients with neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil Benzyl Chloride typically involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of a strong base such as lithium diisopropylamide. This is followed by a reduction step using a palladium carbon catalyst in tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of hazardous chemicals. Eco-friendly strategies are being explored to replace traditional hazardous chemicals with more sustainable alternatives .
Chemical Reactions Analysis
Types of Reactions: Donepezil Benzyl Chloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Donepezil Benzyl Chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of acetylcholinesterase inhibitors.
Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: Primarily used in the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: Explored for its potential use in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Donepezil Benzyl Chloride exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By blocking this enzyme, the compound increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. The molecular targets include acetylcholinesterase and various neurotransmitter pathways involved in cognition .
Comparison with Similar Compounds
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used for similar therapeutic purposes.
Uniqueness: Donepezil Benzyl Chloride is unique due to its high selectivity for acetylcholinesterase and its ability to cross the blood-brain barrier effectively. This results in a more targeted and efficient treatment for neurodegenerative disorders compared to other similar compounds .
Properties
Molecular Formula |
C31H36ClNO3 |
---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride |
InChI |
InChI=1S/C31H36NO3.ClH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AEVRPYIRFJXZNZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.